molecular formula C8H7BrN4O2S B3053964 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide CAS No. 57241-11-9

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide

Cat. No.: B3053964
CAS No.: 57241-11-9
M. Wt: 303.14 g/mol
InChI Key: XOHVRYOEOHSQEK-UHFFFAOYSA-N
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Description

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide (CAS 57241-11-9) is a chemical compound characterized by the molecular formula C8H7BrN4O2S and a molecular weight of 303.14 g/mol . This sulfonamide derivative features a triazole ring and a bromine atom, which are key to its unique chemical and biological properties . The compound is widely recognized for its potential in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various drug candidates, allowing researchers to explore critical enzyme inhibition and drug-receptor interactions . Its versatile structure makes it a valuable building block in medicinal chemistry for the design and synthesis of novel compounds with tailored biological activities . Furthermore, this compound is employed in studies investigating new antimicrobial and antifungal agents. Its inherent ability to inhibit the growth of various microorganisms positions it as a promising candidate for addressing the growing need for treatments against drug-resistant pathogens . Research into its application also extends to drug delivery systems, aiming to improve the bioavailability, targeting, and overall efficacy of therapeutic compounds . The provided product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O2S/c9-6-1-3-7(4-2-6)16(14,15)12-8-5-10-13-11-8/h1-5H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVRYOEOHSQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NNN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314528
Record name 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57241-11-9
Record name NSC284713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Bromination: The benzene ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with changes in the oxidation state of the functional groups.

Scientific Research Applications

4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The triazole and sulfonamide groups play a crucial role in the binding interactions with the enzyme’s active site.

Comparison with Similar Compounds

Core Substituents and Conformation

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Features a fluorophenyl group instead of triazole. The dihedral angle between benzene rings is 41.17° , creating a U-shaped conformation. Comparatively, derivatives with bulkier substituents (e.g., 4-nitrophenyl in III ) exhibit smaller dihedral angles (~32.6°), altering molecular packing .
  • 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: Replaces triazole with a propylcarbamoyl group. Its crystal structure (monoclinic, C2/c) shows infinite N–H⋯O hydrogen-bonded chains, similar to antidiabetic sulfonylureas like chlorpropamide .
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : Substitutes triazole with oxazole. The oxazole’s electron-withdrawing nature may reduce basicity compared to triazole derivatives .

Heterocyclic Variations

  • TAS1553: A ribonucleotide reductase inhibitor with a 1,3,4-oxadiazole ring.
  • 4-(4-Bromo-2-cyanophenyl)-N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide: Incorporates thiazole and oxazine rings, enhancing steric bulk and redox activity compared to simpler triazole derivatives .

Physicochemical Properties

Compound Melting Point (°C) IR Bands (cm⁻¹) Key Functional Groups
4-Bromo-N-(2H-triazol-4-yl)benzenesulfonamide Not reported ~1315 (SO₂), ~3385 (NH/NH₂) Triazole, sulfonamide, Br
Compound 17 (Pyrazole derivative) 129–130 1163 (SO₂), 1670 (C=O) Pyrazole, indole, Br, Cl
Compound 18 (Methoxyphenyl analog) 160–161 1164 (SO₂), 3068 (NH) Methoxyphenyl, indole
Compound 11 (Imidazole derivative) 177–180 Not reported Chlorobenzo[dioxol], imidazole
  • The triazole derivative’s IR profile aligns with sulfonamide NH/NH₂ and SO₂ stretches, while pyrazole/indole analogs (e.g., 17 ) show additional C=O bands .
  • Higher melting points in imidazole derivatives (e.g., 11 ) suggest stronger intermolecular forces due to aromatic stacking .

Biological Activity

4-Bromo-N-(2H-triazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its pharmacological relevance.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a triazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of the bromine atom may also influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of benzenesulfonamide derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against multidrug-resistant strains of Mycobacterium abscessus and other pathogens.

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AM. abscessus0.5 µg/mL
Compound BM. tuberculosis0.25 µg/mL
This compoundTBDTBD

Note: Specific MIC values for this compound are currently under investigation.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing triazole moieties. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
In a study examining the effects of triazole-containing benzenesulfonamides on cancer cell lines, it was found that these compounds inhibited cell proliferation in a concentration-dependent manner. The mechanism involved modulation of apoptotic pathways and inhibition of tubulin polymerization.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CHepG2 (liver cancer)10.5
Compound DMDA-MB-231 (breast cancer)8.2
This compoundTBDTBD

The biological activity of this compound may be attributed to its interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The triazole group is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary findings suggest that similar compounds exhibit favorable absorption characteristics with moderate binding to serum proteins, influencing their therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-bromobenzenesulfonyl chloride with 2H-triazol-4-amine under basic conditions (e.g., potassium carbonate in anhydrous toluene). The reaction requires refluxing for 4–6 hours, followed by purification via recrystallization or column chromatography. Key steps include controlling moisture to avoid hydrolysis of the sulfonyl chloride intermediate and monitoring reaction progress using TLC with UV visualization .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/EtOH). Data collection uses a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods in SHELXS-97, followed by refinement via SHELXL-2018/3. Hydrogen bonding networks are analyzed using CrystalMaker, and Hirshfeld surfaces quantify intermolecular interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide NH (δ 10.2–11.5 ppm) and triazole protons (δ 7.8–8.5 ppm).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts.
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

SCXRD reveals infinite chains via N–H···O and C–H···O interactions between sulfonamide oxygen and triazole/triazolium protons. Hirshfeld surface analysis (dnorm plots) shows that H-bonding contributes >60% to crystal cohesion. Comparative studies with halogenated analogs (e.g., 4-chloro derivatives) indicate bromine’s steric effects reduce packing density by 15–20% .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., carbonic anhydrase IX). Triazole and sulfonamide moieties show strong affinity for Zn²⁺-containing active sites.
  • QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate using leave-one-out cross-validation (R² > 0.85).
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) for reactivity prediction .

Q. How can discrepancies in crystallographic data be resolved during refinement?

Contradictions in thermal parameters or occupancy arise from disordered solvent molecules or twinning. Strategies include:

  • Applying TWINLAW to detect twinning operators.
  • Using SQUEEZE in PLATON to model diffuse solvent.
  • Restraining ADPs (ISOR/SIMU commands in SHELXL). Validate with Rint < 0.05 and Δ/σ < 0.001 .

Q. What role does polymorphism play in modulating biological activity?

Polymorphs of sulfonamide derivatives exhibit varying dissolution rates and bioavailability. For example, a monoclinic (C2/c) polymorph of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide shows 30% higher aqueous solubility than its triclinic counterpart due to looser H-bonding networks. Stability studies (DSC/TGA) correlate form-specific melting points (411 K vs. 398 K) with metabolic half-lives .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
SynthesisNucleophilic substitution, refluxReaction time: 4–6 h; TLC Rf = 0.3–0.5
CrystallographySCXRD (Mo-Kα), SHELXL refinementRfactor < 0.05; θ range: 2.2–27.2°
Bioactivity PredictionAutoDock Vina, QSAR with Dragon descriptorsBinding energy < −8 kcal/mol; R² > 0.85
Thermal AnalysisDSC/TGA under N2 atmosphereMelting point: 411 K; ΔHfusion = 120 J/g

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(2H-triazol-4-yl)benzenesulfonamide

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